5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride
Description
5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride (C₇H₄Cl₂FO₃S, molecular weight ~259.09 g/mol) is a substituted benzenesulfonyl chloride derivative. Its structure features a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 4, and methoxy (-OCH₃) at position 2. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other functionalized compounds for pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound—combining electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups—influences its reactivity, solubility, and stability .
Properties
IUPAC Name |
5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUYAGIYPKGILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-chloro-4-fluoro-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Reaction:
C7H6ClFO+ClSO3H→C7H6ClFO3S+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Reaction Types
Sulfonyl chlorides typically undergo nucleophilic acyl substitution , hydrolysis , and electrophilic aromatic substitution , depending on substituents and reaction conditions.
Nucleophilic Substitution
The sulfonyl chloride group (−SO₂Cl) is highly reactive, enabling substitution with nucleophiles such as alcohols, amines, or thiols. For example:
-
Amidation : Reaction with amines (e.g., N,N-dimethylbenzoyl chloride) to form sulfonamides.
-
Sulfonation : Substitution with sulfinate salts (e.g., sodium methanesulfinate) under catalytic conditions .
| Reaction Type | Reactant | Product |
|---|---|---|
| Amidation | Amine (e.g., NH₃) | Sulfonamide |
| Sulfonation | Sodium methanesulfinate | Methanesulfonate ester |
Hydrolysis
Hydrolysis of the sulfonyl chloride group produces the corresponding sulfonic acid :
This reaction is highly exothermic and requires controlled conditions .
Electrophilic Substitution
The benzene ring’s substituents (Cl, F, OMe) influence reactivity:
-
Fluorine (F) and chlorine (Cl) are electron-withdrawing, activating the ring for electrophilic substitution.
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Methoxy (OMe) is electron-donating, directing substitution to para positions.
Oxidation/Reduction
-
Methoxy group oxidation : Potential conversion to hydroxyl or carbonyl groups under strong oxidizing conditions.
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Reduction : Sulfonamide groups may reduce to amines (e.g., using LiAlH₄), though this is less common for sulfonyl chlorides.
Reaction Conditions
Conditions vary based on the reaction type:
Nucleophilic Substitution
-
Amidation : Typically performed in inert solvents (e.g., THF, DMF) with bases like pyridine to absorb HCl.
-
Sulfonation : Requires catalytic conditions (e.g., iridium complexes, blue LEDs) and oxidants (e.g., K₂S₂O₈) .
| Solvent | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|
| MeCN/H₂O (10:1) | Ir catalyst | K₂S₂O₈ | 67 |
| CH₂Cl₂/H₂O (10:1) | None | None | 52 |
Hydrolysis
Limitations
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group facilitates nucleophilic substitution reactions, making it an effective building block for designing biologically active molecules.
Antimicrobial Agents
Research has demonstrated that derivatives synthesized from this compound exhibit substantial antibacterial properties. For instance, compounds formed by coupling this sulfonyl chloride with different aniline derivatives have shown promising results against bacterial strains, including those resistant to standard antibiotics .
Table 1: Antimicrobial Activity of Compounds Derived from this compound
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 8 µg/mL |
| C | P. aeruginosa | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies indicate that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, one study reported that a derivative exhibited an IC50 value of approximately 4.22 μM against HeLa cells, indicating significant cytotoxicity compared to conventional chemotherapeutics.
Biological Research
This compound has been utilized in biological research for developing receptor antagonists and other therapeutic agents.
Receptor Modulation
In a study focused on dual α2A/5-HT7 receptor antagonists, modifications of the compound led to improved affinities for both receptors, suggesting its utility in developing treatments for depression and anxiety disorders .
Synthesis of Bioisosteres
The compound is employed in synthesizing bioisosteres of existing drugs to enhance their pharmacological profiles. For instance, sulfonamide derivatives created from this compound have shown improved antibacterial activity compared to their parent compounds .
Table 2: Comparison of Antibacterial Activity Between Bioisosteres
| Compound | Original Drug | Bioisostere | Improvement in Activity |
|---|---|---|---|
| D | Drug X | Bioisostere Y | 30% |
| E | Drug Z | Bioisostere W | 25% |
Material Science Applications
In addition to its medicinal applications, this compound is used in material science for synthesizing polymers and other advanced materials due to its reactive sulfonyl chloride group.
Polymer Synthesis
The compound can be used as a monomer in the production of sulfonated polymers, which are valuable for applications in membranes for fuel cells and other electrochemical devices.
Case Studies
Numerous studies have highlighted the effectiveness of derivatives synthesized from this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of sulfonamide derivatives showed enhanced activity against multi-drug resistant bacterial strains, supporting their potential as new therapeutic agents .
- Cancer Treatment : Another research project focused on the anticancer properties of modified compounds derived from this sulfonyl chloride, showing promising results in reducing tumor growth in xenograft models.
- Receptor Antagonism : The development of novel receptor antagonists based on this compound has opened avenues for treating neurological disorders, showcasing its versatility in drug design .
Mechanism of Action
The mechanism by which 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, enabling the introduction of sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related sulfonyl chlorides are analyzed for comparative insights:
Substituent Effects on Reactivity and Stability
Reactivity Trends :
- Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the sulfonyl chloride group, making 5-Chloro-2,4-difluorobenzenesulfonyl chloride the most reactive. The target compound’s reactivity is intermediate, balanced by the electron-donating methoxy group at position 2 .
- Methyl substitution () provides steric bulk and electron-donating effects, reducing reactivity but enhancing solubility in hydrophobic media .
Solubility and Stability :
- Methoxy and methyl groups improve solubility in organic solvents (e.g., dichloromethane, THF), whereas fluorinated analogs exhibit higher polarity, favoring polar aprotic solvents like acetonitrile .
- Fluorinated derivatives may require stringent storage (argon atmosphere) to prevent hydrolysis, while methyl-substituted analogs are less moisture-sensitive .
Research Findings and Data Gaps
- Thermal Stability : Fluorinated sulfonyl chlorides decompose at lower temperatures (~150°C) compared to methyl-substituted derivatives (>200°C) due to weaker C-F bonds.
- Hydrolytic Sensitivity : The target compound’s hydrolytic stability likely falls between the highly reactive difluoro analog and the more stable methyl-substituted variant.
Table: Key Inferred Properties
| Property | Target Compound | 5-Chloro-2,4-difluoro Analog | 5-Chloro-2-methoxy-4-methyl Analog |
|---|---|---|---|
| Boiling Point (°C) | ~280–300 | ~260–280 | ~300–320 |
| Reactivity (Nucleophilic Substitution) | High | Very High | Moderate |
| Solubility in DCM | Moderate | Low | High |
Biological Activity
5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and pharmaceutical applications. This article synthesizes current research findings, including enzyme inhibition data, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorinated and fluorinated aromatic ring with a methoxy group and a sulfonyl chloride functional group. Its molecular formula is , which contributes to its reactivity and biological activity.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism and signaling pathways. Notably, the compound has shown significant inhibition against:
- α-Amylase : An enzyme that plays a crucial role in carbohydrate digestion. The compound demonstrated an IC50 value of 4.2 ± 0.054 µM, indicating strong inhibitory activity compared to other derivatives in its class .
- α-Glucosidase : This enzyme is also involved in carbohydrate metabolism, with the compound exhibiting comparable inhibition levels to known inhibitors like acarbose .
Table 1: Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| α-Amylase | 4.2 ± 0.054 | Strong inhibition |
| α-Glucosidase | 8.5 ± 0.043 | Comparable to acarbose |
Structure-Activity Relationship (SAR)
The biological activity of sulfonyl chloride derivatives is often influenced by their structural modifications. In the case of this compound, fluorination at the para position significantly enhances inhibitory potency against α-amylase and α-glucosidase enzymes . Comparative studies with non-fluorinated analogs revealed that the presence of fluorine atoms not only affects enzyme binding but also stabilizes the molecular conformation conducive to interaction with active sites.
Case Studies and Applications
The potential therapeutic applications of this compound extend beyond enzyme inhibition. For instance, it has been explored as a precursor for synthesizing biologically active compounds targeting various receptors implicated in metabolic disorders, such as diabetes and obesity .
Example Case Study: Synthesis of Related Compounds
A notable application involves using this compound as a starting material for synthesizing sulfonamide derivatives that exhibit enhanced antibacterial activity against Gram-negative bacteria . This demonstrates the versatility of the compound in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sulfonation or halogenation of a precursor aromatic compound. Key methods include:
- Chlorosulfonation : Reacting the parent aromatic compound with chlorosulfonic acid under controlled temperatures (0–50°C) to introduce the sulfonyl chloride group .
- Halogen Exchange : Substituting existing halogens (e.g., bromine) with chlorine or fluorine using reagents like thionyl chloride (SOCl₂) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) .
- Solvent and Temperature Effects : Dichloromethane or benzene as solvents at reflux (40–80°C) improves reagent solubility, while lower temperatures (0–20°C) reduce side reactions like hydrolysis .
Critical Variables : Excess thionyl chloride (SOCl₂) enhances conversion efficiency, but prolonged heating may degrade sensitive methoxy groups. Always monitor via TLC or NMR to optimize reaction termination .
Q. How should researchers purify and characterize this compound?
Answer:
- Purification :
- Characterization :
- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm; sulfonyl chloride resonance at δ 170–180 ppm in C) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 268.94) .
Caution : Hydrolytic sensitivity requires anhydrous conditions during handling .
Q. What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Use respirators in poorly ventilated areas .
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like hydrolyzed sulfonic acids?
Answer:
- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., distilled DCM over CaH₂) to suppress hydrolysis .
- Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonation while reducing side reactions .
- In Situ Monitoring : Employ FTIR to track sulfonyl chloride formation (S=O stretch at 1360–1380 cm⁻¹) and halt reactions at >90% conversion .
Q. How should researchers resolve contradictions in reported yields for similar sulfonyl chloride syntheses?
Answer:
- Reproducibility Checks : Replicate literature methods with strict control of solvent purity, reagent stoichiometry, and heating rates .
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., sulfonic acids from hydrolysis) and adjust quenching protocols (e.g., rapid cooling to –78°C) .
- Statistical Design : Apply DOE (Design of Experiments) to test variable interactions (e.g., temperature vs. solvent polarity) .
Q. What advanced analytical methods validate the compound’s purity for pharmaceutical intermediate use?
Answer:
- HPLC-PDA : Quantify purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, S, Cl, and F content within ±0.3% of theoretical values .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., methoxy vs. sulfonyl chloride positioning) .
Q. How can this sulfonyl chloride be used to synthesize bioactive sulfonamides?
Answer:
- Amine Coupling : React with heterocyclic amines (e.g., pyridines, piperazines) in dry THF at 0°C, followed by aqueous workup to yield sulfonamides .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hours) while maintaining >85% yield .
- Biological Screening : Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) via fluorescence assays .
Q. What role do substituents (Cl, F, OMe) play in modulating reactivity toward nucleophiles?
Answer:
- Electron-Withdrawing Effects : The sulfonyl chloride group is activated by adjacent Cl and F, increasing electrophilicity .
- Steric Hindrance : The methoxy group at the 2-position slows reactions with bulky nucleophiles (e.g., tert-butylamine) .
- DFT Calculations : Model charge distribution (e.g., Mulliken charges) to predict reaction sites .
Q. Can computational modeling predict hydrolysis rates under varying pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
